(4Z)-4-{2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hydrazinylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hydrazono}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that features a unique combination of indole, sulfonyl, hydrazono, pyrazole, and carbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hydrazono}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The sulfonyl group can be introduced via sulfonation reactions, while the hydrazono group is formed through the reaction of hydrazine derivatives with appropriate carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hydrazono}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or hydrazono groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hydrazono}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hydrazono}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, sulfonyl hydrazones, and pyrazole carbothioamides. Examples include:
- 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline
- 1-(2,3-dihydro-1H-indol-1-ylsulfonyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide .
Uniqueness
What sets 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hydrazono}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H18N6O3S2 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C19H18N6O3S2/c1-12-17(18(26)25(23-12)19(20)29)22-21-14-6-8-15(9-7-14)30(27,28)24-11-10-13-4-2-3-5-16(13)24/h2-9,23H,10-11H2,1H3,(H2,20,29) |
InChI Key |
XIKZDSZFKWEZCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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